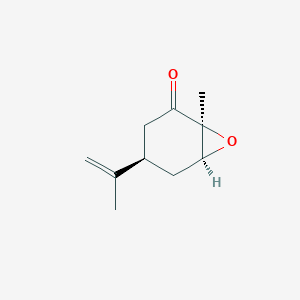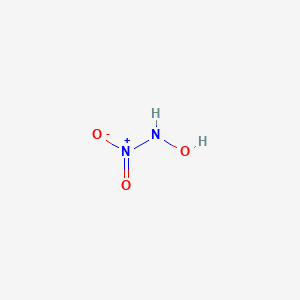
Stibophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of phenylstibonic acid and has been shown to have a variety of biochemical and physiological effects. Stibophen has been used in a variety of scientific studies, including those related to cancer research, immunology, and microbiology.
Wirkmechanismus
The mechanism of action of stibophen is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Stibophen has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
Stibophen has a variety of biochemical and physiological effects. In cancer cells, stibophen has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In immune cells, stibophen has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and clearance of pathogens. Stibophen has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Stibophen has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have activity against a variety of cancer cell lines and pathogens, making it a useful tool in cancer and microbiology research. However, stibophen also has limitations. It has been shown to have cytotoxic effects in normal cells, limiting its potential use as a therapeutic agent. In addition, the mechanism of action of stibophen is not fully understood, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for stibophen research. One direction is to further elucidate the mechanism of action of stibophen, which could lead to the development of more targeted therapies. Another direction is to explore the potential use of stibophen in combination with other drugs, which could enhance its activity and reduce its cytotoxic effects. Finally, future research could focus on developing more stable and less toxic derivatives of stibophen, which could have greater potential as therapeutic agents.
Conclusion
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It has been shown to have anti-tumor activity, immunomodulatory effects, and activity against various pathogens. Stibophen has several advantages for lab experiments, including its stability and activity against a variety of cell lines and pathogens. However, it also has limitations, including its cytotoxic effects in normal cells and the lack of understanding of its mechanism of action. Future research could focus on further elucidating the mechanism of action of stibophen and developing more targeted and less toxic derivatives.
Synthesemethoden
Stibophen is synthesized by reacting phenylstibonic acid with phenol in the presence of sulfuric acid. The reaction produces stibophen as a yellow solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Stibophen has been used in a variety of scientific research studies due to its unique properties. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Stibophen has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, stibophen has been used in microbiology studies, showing activity against various bacterial and fungal pathogens.
Eigenschaften
CAS-Nummer |
15489-16-4 |
|---|---|
Molekularformel |
C12H4O16S4Sb.5Na |
Molekulargewicht |
895.2 g/mol |
IUPAC-Name |
pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |
InChI |
InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |
InChI-Schlüssel |
ZDDUXABBRATYFS-UHFFFAOYSA-F |
SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
15489-16-4 |
Synonyme |
fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)







![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)


![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)